4-Bromo-6-(bromomethyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-(bromomethyl)isoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of bromine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.
Preparation Methods
The synthesis of 4-Bromo-6-(bromomethyl)isoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of isoquinoline derivatives. For instance, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. These methods may involve the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Bromo-6-(bromomethyl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form isoquinoline N-oxides or reduction to form dehalogenated isoquinoline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Major products formed from these reactions include various substituted isoquinolines, which are valuable intermediates in the synthesis of complex organic molecules.
Scientific Research Applications
4-Bromo-6-(bromomethyl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and oncological diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(bromomethyl)isoquinoline involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This interaction can affect various biological pathways, including signal transduction and gene expression.
Comparison with Similar Compounds
4-Bromo-6-(bromomethyl)isoquinoline can be compared with other brominated isoquinolines, such as 4-bromoisoquinoline and 4-bromo-6-iodoquinoline . While these compounds share similar structural features, this compound is unique due to the presence of both bromine and bromomethyl groups, which confer distinct reactivity and biological activity.
Similar compounds include:
4-Bromoisoquinoline: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
4-Bromo-6-iodoquinoline: Contains an iodine atom instead of a bromomethyl group, leading to different reactivity and applications.
Properties
Molecular Formula |
C10H7Br2N |
---|---|
Molecular Weight |
300.98 g/mol |
IUPAC Name |
4-bromo-6-(bromomethyl)isoquinoline |
InChI |
InChI=1S/C10H7Br2N/c11-4-7-1-2-8-5-13-6-10(12)9(8)3-7/h1-3,5-6H,4H2 |
InChI Key |
DZXVXQFMSACVAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.